molecular formula C21H20O9 B119952 Chrysophanol 8-O-glucoside CAS No. 13241-28-6

Chrysophanol 8-O-glucoside

Cat. No.: B119952
CAS No.: 13241-28-6
M. Wt: 416.4 g/mol
InChI Key: WMMOMSNMMDMSRB-UHFFFAOYSA-N
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Mechanism of Action

Chrysophanol 8-O-glucoside

, also known as Pulmatin , is a glycosylated chrysophanol, an anthraquinone derivative isolated from rhubarb . This compound has been studied for its various biological effects, particularly in the context of liver health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pulmatin can be extracted from the roots of Rumex acetosa using methanol as a solvent. The dried roots are coarsely powdered and subjected to extraction with methanol using a Soxhlet apparatus. The solvent is then distilled off using a rotary evaporator under reduced pressure at approximately 40°C to obtain a crude methanolic extract .

Industrial Production Methods

While specific industrial production methods for Pulmatin are not extensively documented, the extraction process from natural sources like Rumex acetosa remains a primary method. The use of advanced chromatographic techniques ensures the purity and isolation of Pulmatin from the crude extract.

Chemical Reactions Analysis

Types of Reactions

Pulmatin undergoes various chemical reactions, including:

    Oxidation: Pulmatin can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of anthraquinone derivatives.

    Substitution: Pulmatin can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pulmatin, which can have different biological activities and properties.

Scientific Research Applications

Pulmatin has diverse scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Chrysophanol: An anthraquinone derivative with similar biological activities.

    Emodin: Another anthraquinone glycoside with anti-inflammatory and anti-cancer properties.

    Aloe-emodin: Known for its laxative and anti-cancer effects.

Uniqueness of Pulmatin

Pulmatin is unique due to its specific glycosidic linkage and its moderate elastase inhibition activity, which distinguishes it from other anthraquinone derivatives.

Properties

IUPAC Name

1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMOMSNMMDMSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chrysophanein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13241-28-6
Record name Chrysophanein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 - 249 °C
Record name Chrysophanein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chrysophanol 8-O-glucoside
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Chrysophanol 8-O-glucoside

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